2-Ethoxy-1-phenylethanamine
Description
2-Ethoxy-1-phenylethanamine is a substituted ethylamine derivative featuring an ethoxy group (–OCH₂CH₃) attached to the second carbon of the ethylamine backbone and a phenyl group (–C₆H₅) at the first carbon.
Properties
IUPAC Name |
2-ethoxy-1-phenylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-12-8-10(11)9-6-4-3-5-7-9/h3-7,10H,2,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBBUOXUTITZAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxy-1-phenylethanamine can be synthesized through several methods. One common approach involves the reductive amination of acetophenone with ethylamine . This reaction typically requires a reducing agent such as hydrogen over a Raney nickel catalyst or lithium aluminum hydride . Another method involves the reaction of 2-ethoxy-1-phenylethanol with ammonia in the presence of a dehydrating agent .
Industrial Production Methods
In industrial settings, the production of 2-Ethoxy-1-phenylethanamine often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-phenylethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Yields secondary or tertiary amines.
Substitution: Results in various substituted phenethylamines.
Scientific Research Applications
2-Ethoxy-1-phenylethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter research.
Medicine: Investigated for its potential therapeutic applications, including its role as a ligand for various receptors.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-phenylethanamine involves its interaction with various molecular targets. It is known to bind to trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This interaction modulates monoamine neurotransmission, affecting the release and reuptake of neurotransmitters such as dopamine and serotonin .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structurally related compounds include:
Physical and Chemical Properties
Lipophilicity :
- The ethoxy group in 2-ethoxy-1-phenylethanamine enhances lipophilicity compared to methoxy (–OCH₃) or hydroxyl (–OH) analogs, improving membrane permeability .
- Fluorinated derivatives (e.g., 2-ethoxy-1-(4-fluorophenyl)ethanamine) exhibit slightly higher polarity due to the electronegative fluorine atom, reducing logP values .
- Basicity: The amine group’s pKa is influenced by substituents. Electron-donating groups (e.g., ethoxy) increase amine basicity, while electron-withdrawing groups (e.g., fluorine) decrease it. For example, 2-(4-phenoxyphenyl)ethanamine (pKa ~9.5) is less basic than non-phenoxy analogs due to resonance effects .
Thermal Stability :
Reactivity and Functional Group Interactions
- Electrophilic Substitution: The phenyl group in 2-ethoxy-1-phenylethanamine directs electrophilic attack to the para position. Fluorine substituents (as in 4-fluoro derivatives) deactivate the ring, slowing reactions like nitration . Phenoxy-substituted compounds (e.g., 2-(4-phenoxyphenyl)ethanamine) undergo oxidative cleavage of the ether bond under strong acidic conditions .
Biological Activity :
- Indole derivatives (e.g., 2-(6-methoxy-1H-indol-3-yl)ethanamine) show serotonin receptor affinity due to structural similarity to tryptamine, whereas ethoxy-phenyl analogs may target adrenergic receptors .
Biological Activity
2-Ethoxy-1-phenylethanamine, a compound derived from phenethylamine, has garnered attention for its significant biological activity, particularly in relation to neurotransmission and enzyme interaction. This article provides a comprehensive overview of its biological mechanisms, pharmacokinetics, and potential therapeutic applications.
Target Receptors and Enzymes
2-Ethoxy-1-phenylethanamine primarily interacts with:
- Trace Amine-Associated Receptor 1 (TAAR1) : This receptor is involved in modulating neurotransmitter release and is implicated in various neurological functions.
- Vesicular Monoamine Transporter 2 (VMAT2) : The compound inhibits VMAT2, affecting the storage and release of monoamines such as dopamine and serotonin.
Biochemical Pathways
The compound influences the monoamine neurotransmission pathway , leading to alterations in neurotransmitter concentrations within the synaptic cleft. This modulation can have downstream effects on mood regulation and cognitive functions.
Pharmacokinetics
Metabolism
2-Ethoxy-1-phenylethanamine is primarily metabolized by monoamine oxidase B (MAO-B) , which degrades neurotransmitters. The compound's metabolism can be affected by environmental factors, including the presence of other drugs or dietary components.
Dosage Effects
Research indicates that the biological effects of 2-Ethoxy-1-phenylethanamine vary significantly with dosage:
- At low doses, it may enhance neurotransmitter levels and improve mood.
- Higher doses could lead to adverse effects or diminished efficacy due to metabolic saturation.
Cellular Effects
The compound exhibits notable effects on cellular processes:
- Cell Signaling : It modulates pathways related to neurotransmitter signaling, potentially influencing behaviors associated with mood and movement.
- Gene Expression : Interactions with dopamine receptors can alter gene expression related to neuroplasticity and response to stressors.
Case Studies
Several studies have explored the biological implications of 2-Ethoxy-1-phenylethanamine:
Study 1: Neurotransmitter Regulation
In a controlled laboratory setting, varying concentrations of 2-Ethoxy-1-phenylethanamine were administered to neuronal cultures. Results indicated a dose-dependent increase in dopamine levels, suggesting potential applications in treating mood disorders.
Study 2: Behavioral Impact
Animal models treated with low doses displayed increased locomotor activity compared to control groups. This effect was attributed to enhanced dopaminergic signaling, implicating the compound's role in movement disorders.
Data Table: Biological Activity Overview
| Parameter | Observation |
|---|---|
| Target Receptors | TAAR1, VMAT2 |
| Primary Metabolism | MAO-B |
| Dosage Effects | Low doses enhance mood; high doses may inhibit efficacy |
| Cellular Effects | Modulates neurotransmitter signaling and gene expression |
| Case Study Findings | Increased dopamine levels; enhanced locomotor activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
